

# Oral PCSK9 Inhibition with AZD0780: A Comparative Analysis of the PURSUIT Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD0780   |           |
| Cat. No.:            | B15616349 | Get Quote |

A new frontier in lipid-lowering therapy is emerging with the development of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. AstraZeneca's **AZD0780** is a leading candidate in this class, and its recent Phase IIb PURSUIT clinical trial has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C). This guide provides a comprehensive comparison of the PURSUIT study results with other key PCSK9 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.

## **Comparative Efficacy of PCSK9 Inhibitors**

The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in LDL-C. The following table summarizes the key results from clinical trials of **AZD0780** and its main competitors, including another oral inhibitor, enlicitide decanoate (formerly MK-0616) from Merck, and the established injectable monoclonal antibodies, Repatha® (evolocumab) and Praluent® (alirocumab).



| Drug                                           | Clinical Trial         | Dosage                                          | Treatment<br>Duration | Mean LDL-C<br>Reduction<br>(from<br>baseline, on<br>top of statin) | Adverse<br>Events                                                                                                 |
|------------------------------------------------|------------------------|-------------------------------------------------|-----------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| AZD0780<br>(Oral)                              | PURSUIT<br>(Phase IIb) | 30 mg once<br>daily                             | 12 weeks              | 50.7%[1][2][3]                                                     | Comparable to placebo (38.2% in AZD0780 groups vs. 32.6% in placebo)[4]                                           |
| Enlicitide<br>decanoate<br>(MK-0616)<br>(Oral) | Phase IIb              | 30 mg once<br>daily                             | 8 weeks               | 60.9%[5][6]                                                        | Generally well- tolerated, similar to placebo[5][7]                                                               |
| Repatha®<br>(evolocumab)<br>(Injectable)       | FOURIER                | 140 mg every<br>2 weeks or<br>420 mg<br>monthly | Median 2.2<br>years   | 59% (at week<br>48)[8]                                             | Most<br>common:<br>back pain,<br>arthralgia,<br>myalgia[8]                                                        |
| Praluent®<br>(alirocumab)<br>(Injectable)      | ODYSSEY<br>LONG TERM   | 150 mg every<br>2 weeks                         | 78 weeks              | 62% (at week<br>24)[9]                                             | Similar to placebo, except for injection-site reactions, myalgia, neurocognitiv e and ophthalmolog ical events[9] |

## **Reaching LDL-C Goals**



A critical endpoint in these trials is the proportion of patients who achieve the guideline-recommended LDL-C target of less than 70 mg/dL.

| Drug                                      | Clinical Trial      | Percentage of Patients<br>Reaching LDL-C <70 mg/dL |
|-------------------------------------------|---------------------|----------------------------------------------------|
| AZD0780 (Oral)                            | PURSUIT (Phase IIb) | 84%[3]                                             |
| Enlicitide decanoate (MK-<br>0616) (Oral) | Phase IIb           | 90.8% (at 30 mg dose)[5]                           |
| Repatha® (evolocumab)<br>(Injectable)     | FOURIER-OLE         | 80% (at week 12)[10]                               |
| Praluent® (alirocumab) (Injectable)       | ODYSSEY COMBO II    | 81% (at week 24)[9]                                |

## **Experimental Protocols**

A detailed understanding of the trial methodologies is crucial for interpreting and comparing the results.

### **AZD0780: The PURSUIT Study Protocol**

The PURSUIT trial was a Phase IIb, randomized, double-blind, placebo-controlled, multicenter study.[1][4]

- Participants: 428 patients with hypercholesterolemia (fasting LDL-C ≥70 mg/dL and <190 mg/dL) on a stable dose of moderate- or high-intensity statins.[1][4][11]</li>
- Intervention: Participants were randomized (1:1:1:1) to receive once-daily oral doses of **AZD0780** (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo for 12 weeks.[2][4]
- Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12.[4][11]
- Safety Assessments: Safety and tolerability were evaluated through the monitoring of adverse events, vital signs, electrocardiograms, and laboratory assessments.[2][4]



Check Availability & Pricing

## Enlicitide decanoate (MK-0616): Phase IIb Study Protocol

Merck's Phase IIb trial for enlicitide decanoate was a randomized, placebo-controlled study.

- Participants: 381 adults with a history of or risk factors for heart disease and elevated LDL-C levels.[6]
- Intervention: Participants were randomized to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a placebo once daily for eight weeks.[5][6]
- Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline to week 8.[5]
- Safety Assessments: Adverse events were tracked through week 16.[6]

### Repatha® (evolocumab): The FOURIER Study Protocol

The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) trial was a multinational, randomized, double-blind, placebo-controlled study.

- Participants: 27,564 patients with established cardiovascular disease and LDL-C levels ≥70 mg/dL while on statin therapy.
- Intervention: Patients were randomized to receive subcutaneous injections of evolocumab (140 mg every two weeks or 420 mg monthly) or a placebo.
- Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.

# Praluent® (alirocumab): The ODYSSEY LONG TERM Study Protocol

The ODYSSEY LONG TERM trial was a Phase 3, randomized, double-blind, placebo-controlled study.[9]



- Participants: 2,341 patients at high risk for cardiovascular events with LDL-C levels ≥70 mg/dL on maximally tolerated statin therapy.[9]
- Intervention: Patients were randomized to receive subcutaneous injections of alirocumab 150 mg every two weeks or a placebo.[9]
- Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 24.

## Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical trial process, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 2b results of oral PCSK9 inhibitor in hyperlipidemia - PACE-CME [pace-cme.org]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]



- 3. AstraZeneca's AZD0780 cuts LDL-C by 50% in Phase IIb trial Clinical Trials Arena [clinicaltrialsarena.com]
- 4. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Clinical trial finds that oral drug MK-0616 substantially reduces 'bad' cholesterol [blogs.bcm.edu]
- 7. hospitalhealthcare.com [hospitalhealthcare.com]
- 8. amgen.com [amgen.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. amgen.com [amgen.com]
- 11. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of AZD0780 in Patients with Dyslipidemia [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Oral PCSK9 Inhibition with AZD0780: A Comparative Analysis of the PURSUIT Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616349#validating-the-clinical-trial-results-of-azd0780-s-pursuit-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com